molecular formula C8H9NO4 B146714 1,4-Dimethoxy-2-nitrobenzene CAS No. 89-39-4

1,4-Dimethoxy-2-nitrobenzene

Cat. No. B146714
CAS RN: 89-39-4
M. Wt: 183.16 g/mol
InChI Key: UPTOWXNJLZJTGD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-nitrobenzene is a chemical compound that is part of the nitrobenzene family, characterized by the presence of nitro and methoxy functional groups attached to a benzene ring. The methoxy groups are located at the 1 and 4 positions, while the nitro group is at the 2 position on the benzene ring. This compound is related to other dimethoxy nitrobenzenes, which have been studied for various chemical properties and reactions.

Synthesis Analysis

The synthesis of related dimethoxy nitrobenzene compounds involves various chemical processes such as sulfonation, nitration, hydrolysis, and alkylation with dimethyl sulfate. For instance, 1,3-dimethoxy-2-nitrobenzene can be synthesized from resorcinol through a series of steps including sulfonation with oleum, nitration, and subsequent treatment with dimethyl sulfate to yield the desired product . Although the synthesis of 1,4-dimethoxy-2-nitrobenzene is not explicitly described, similar methods could be applied with appropriate changes in the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,4-dimethoxy-2-nitrobenzene can be inferred from studies on similar compounds. For example, the crystal and molecular structure of 1,4-dimethoxybenzene has been determined, showing that the methyl groups lie in the plane of the benzene ring, with specific bond lengths and angles . This information provides insight into the possible configuration of the 1,4-dimethoxy-2-nitrobenzene molecule, although the presence of the nitro group would introduce additional considerations such as electron-withdrawing effects and steric hindrance.

Chemical Reactions Analysis

Chemical reactions involving dimethoxy nitrobenzenes include electron transfer processes, as seen in radical cations where two terminal 1,4-dimethoxybenzene units exhibit intramolecular electronic interactions . Additionally, dual nucleophilic aromatic substitution (SNAr) reactions have been performed on activated ortho-halonitrobenzenes to synthesize various heterocyclic compounds . These reactions highlight the reactivity of the nitro and methoxy groups in facilitating the formation of new chemical bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethoxy-2-nitrobenzene can be deduced from studies on structurally related compounds. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with 1,4-dioxane reveals intermolecular interactions such as Cl...Cl interactions and hydrogen bonding, which could also be relevant to the physical state and solubility of 1,4-dimethoxy-2-nitrobenzene . The synthesis and characterization of 1-fluoro-2,5-dimethoxy-4-nitrobenzene provide additional data on the spectroscopic properties that could be expected for 1,4-dimethoxy-2-nitrobenzene, such as NMR, MS, and IR spectra .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from 2-fluoro-1,4-dimethoxybenzene and characterized by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). This reflects the potential for synthesizing and analyzing derivatives of 1,4-dimethoxy-2-nitrobenzene.

Chemical Processes and Transformations

  • Chemical Process Development : The synthesis of 1,3-dimethoxy-2-nitrobenzene involved sulfonation, nitration, and hydrolysis, highlighting the chemical versatility of similar compounds (Zhang Chun-xia, 2011).

Polymer Science

  • Polymer Development : Poly(2,5-dimethoxy-1,4-phenylene) was prepared using a related dimethoxy compound, showcasing the use of these compounds in developing new polymers (Mukai, Teshirogi, Kuramoto, & Kitamura, 1985).

Environmental Studies

  • Adsorption Studies : The adsorption of 4-chloro-2,5-dimethoxy nitrobenzene by activated pyrolytic char from pine sawdust was studied, indicating the potential environmental applications of similar compounds (Xiao, Zhang, Song, Han, & Li, 2014).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors when handling 1,4-Dimethoxy-2-nitrobenzene . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1,4-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTOWXNJLZJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058987
Record name Benzene, 1,4-dimethoxy-2-nitro-
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2-nitrobenzene

CAS RN

89-39-4
Record name 1,4-Dimethoxy-2-nitrobenzene
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Record name 2,5-Dimethoxynitrobenzene
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Record name 1,4-Dimethoxy-2-nitrobenzene
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Record name 1,4-Dimethoxy-2-nitrobenzene
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Record name Benzene, 1,4-dimethoxy-2-nitro-
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Synthesis routes and methods

Procedure details

To a mixture of 100 ml concentrated nitric acid and 200 ml water is added 34.20 (0.30 mole) 1,4-dimethoxybenzene over a period of half an hour. After an additional fifteen minutes of stirring, the mixture is poured over ice. The resulting crystals are collected by filtration and crystallized from ethanol yielding bright yellow needles with a melting point of 68°-70° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
34.20
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
C Waterlot, B Haskiak, D Couturier - the-hive.archive.erowid.org
Various alkyl-substituted p-dimethoxybenzenes (ArH) react readily with nitric acid and sulfuric to form nitroproducts (ArNO 2). When the nitric acid is used in excess, the nitro-product …
Number of citations: 0 the-hive.archive.erowid.org
K Shopsowitz, F Lelj… - The Journal of Organic …, 2011 - ACS Publications
Dinitrodialkoxybenzene derivatives are important precursors for Schiff base macrocycles and a variety of other molecules. During our investigations, we have found that the dinitration …
Number of citations: 30 pubs.acs.org
M ISHIZAKI, N OYAMADA, S UENO… - Food Hygiene and …, 1978 - jstage.jst.go.jp
Reaction of butyl hydroxy anisol (BHA) with sodium nitrite or potassium nitrate by irradiation of ultra violet ray were studied. BRA and sodium nitrite or potassium nitrate in ethanol-water (…
Number of citations: 4 www.jstage.jst.go.jp
M ISHIZAKI, N OYAMADA, S UENO… - Food Hygiene and …, 1979 - jstage.jst.go.jp
Reaction products: 1, 4-dimethoxy-2-nitrobenzene(I), 1-hydroxy-2-tert-butyl-4-methoxy-6-nitrobenzene (II), 1, 4-dimethoxy-2-tert-butyl-6-nitrobenzene(III), 1, 4-dihydroxy-2-tert-butyl-6-…
Number of citations: 18 www.jstage.jst.go.jp
CP Butts, L Eberson… - Acta Chemica …, 1997 - research-information.bris.ac.uk
The photolysis of the charge transfer (CT) complex of tetranitromethane with 1-methoxynaphthalene, 1, 4-dimethoxybenzene, 1, 2-dimethoxybenzene, 1, 2-methylenedioxybenzene or 2-…
Number of citations: 7 research-information.bris.ac.uk
L Eberson, O Persson, F Radner… - Research on chemical …, 1996 - Springer
The generation and reactions of aromatic radical cations by photolysis of ArH-tetranitromethane in 1,1,1,3,3,3-hexfluoropropan-2-ol (HFP) at room temperature has been investigated. …
Number of citations: 23 link.springer.com
D Conboy, SI Mirallai, A Craig, P McArdle… - The Journal of …, 2019 - ACS Publications
Incorporating Morpholine and Oxetane into Benzimidazolequinone Antitumor Agents: The Discovery of 1,4,6,9-Tetramethoxyphenazine from Hydrogen Peroxide and Hydroiodic Acid-…
Number of citations: 14 pubs.acs.org
C MeO - Acta Chenica Scardinavig, 1997 - researchgate.net
Scheme 1. methanide ion either at C4 or C1 of 9 according to Scheme l. At longer photolysis periods at 20 C in dichloromethane, and more rapidly in acetonitrile, there is a clear …
Number of citations: 0 www.researchgate.net
S Sankararaman, JK Kochi - Recueil des Travaux Chimiques …, 1986 - Wiley Online Library
The direct irradiation of the charge‐transfer (CT) absorption band of the 1/1 electron donor‐acceptor complexes of dimethoxybenzenes with tetranitromethane leads to aromatic nitration …
Number of citations: 28 onlinelibrary.wiley.com
JL Grenier, JP Catteau, P Cotelle - Synthetic communications, 1999 - Taylor & Francis
Abstract Treatment of electron-rich aromatic derivatives with cerium (IV) ammonium nitrate coated on silica (CAN/Si02) affords nitro aromatic compounds. The scope and the limitation of …
Number of citations: 45 www.tandfonline.com

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